Target Engagement Profile Relative to the 2,6-Dimethylmorpholino Analog (SMR000242372) in Biochemical Assays
High-strength quantitative differentiation evidence meeting the maximum criteria for this compound is currently unavailable from the allowed primary sources (research papers, patents, authoritative databases). However, a class-level inference can be drawn from a structurally close comparator, SMR000242372, which substitutes the 3-methylpiperidine with a 2,6-dimethylmorpholino group [1]. In biochemical assays, SMR000242372 shows an IC50 of 9.72 µM against DNA damage-inducible transcript 3 protein (Mouse) and an IC50 of 5.50 µM against X-box-binding protein 1 (Human) [1]. The target compound's 3-methylpiperidine moiety is predicted to confer distinct steric and electronic properties that may alter this affinity profile, but direct head-to-head data is absent from non-prohibited sources.
| Evidence Dimension | Enzyme/Protein Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available from primary sources |
| Comparator Or Baseline | SMR000242372 (2,6-dimethylmorpholino analog): IC50 9.72 µM (DNA damage-inducible transcript 3 protein); IC50 5.50 µM (X-box-binding protein 1) |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | Biochemical assays from NIH Molecular Libraries Screening Centers Network (MLSCN), Emory Chemical Biology Discovery Center. |
Why This Matters
Without this data, a procurement decision cannot be made on the basis of target potency; the risk of selecting an analog with completely divergent activity remains high.
- [1] BindingDB Entry for BDBM68071 (SMR000242372). IC50 data for DNA damage-inducible transcript 3 protein and X-box-binding protein 1. View Source
